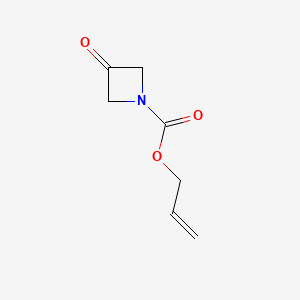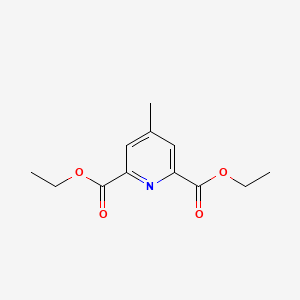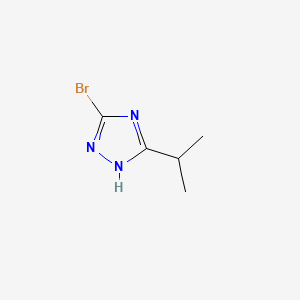
3-Bromo-5-isopropyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-5-isopropyl-1H-1,2,4-triazole” is a chemical compound with the empirical formula C5H8BrN3. It has a molecular weight of 190.04 . The compound is solid at room temperature .
Molecular Structure Analysis
The molecular structure of “3-Bromo-5-isopropyl-1H-1,2,4-triazole” can be represented by the SMILES stringCC(C1=NC(Br)=NN1)C and the InChI code 1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) . Chemical Reactions Analysis
While specific chemical reactions involving “3-Bromo-5-isopropyl-1H-1,2,4-triazole” are not available, it’s known that 1,2,4-triazoles can participate in various reactions. For example, they can accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .Physical And Chemical Properties Analysis
“3-Bromo-5-isopropyl-1H-1,2,4-triazole” is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Biological Activities
Triazoles, including 3-Bromo-5-isopropyl-1H-1,2,4-triazole, have been the subject of extensive research due to their significant biological activities. The preparation of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole derivatives has revealed a broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been evaluated in various biological targets, highlighting the need for new, more efficient preparations considering green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Advances in Chemical Synthesis
Research on triazoles has also focused on developing novel synthetic routes. For instance, the synthesis of 1,4-disubstituted 1,2,3-triazoles via copper(I) catalyzed regioselective synthesis, known as click chemistry, has been extensively explored. This approach has allowed for the preparation of compounds with a wide range of biological activities, supporting the ongoing interest in triazoles for drug discovery and other applications (Kaushik et al., 2019).
Environmental and Material Applications
The development of eco-friendly procedures for triazole synthesis has been a significant advancement. Recent reviews cover eco-friendly Copper-catalyzed Azide-alkyne Cycloaddition (CuAAC) procedures for the click synthesis of 1,2,3-triazoles, highlighting the use of sustainable catalysts and methodologies. These eco-friendly approaches provide advantages such as shorter reaction times, higher yields, and applications in the industrial synthesis of drugs and other areas (de Souza et al., 2019).
Proton-Conducting Membranes
Triazoles have been identified as promising materials for the development of proton-conducting fuel cell membranes. Homopolymers and copolymers of 1-vinyl-1,2,4-triazole, in particular, have shown potential for enhancing the basic characteristics of electrolyte membranes, including thermal and electrochemical stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).
Propriétés
IUPAC Name |
3-bromo-5-propan-2-yl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3,(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCNQAAURKMZIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670519 |
Source


|
| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-isopropyl-1H-1,2,4-triazole | |
CAS RN |
141831-72-3 |
Source


|
| Record name | 5-Bromo-3-(1-methylethyl)-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141831-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-(propan-2-yl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

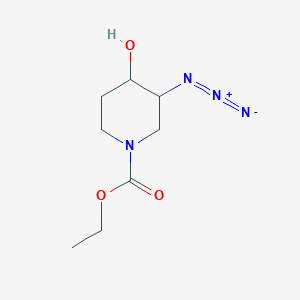
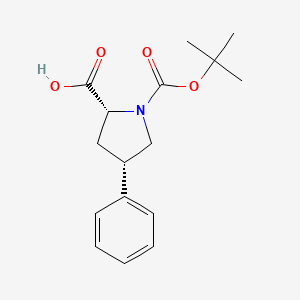
![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)



![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)
![Pyrido[1,2-a]benzimidazole, 3-bromo-6,7,8,9-tetrahydro-](/img/no-structure.png)
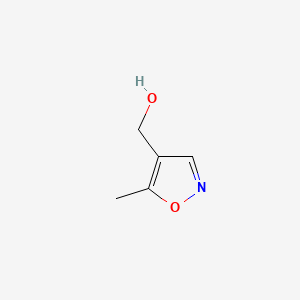
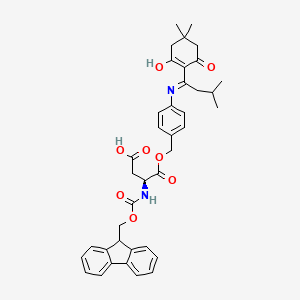
![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)
